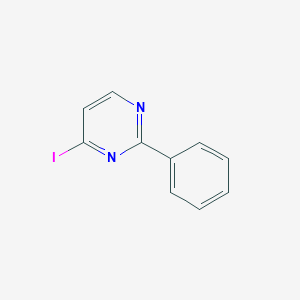
4-Iodo-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the class of pyrimidines It is characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-phenylpyrimidine typically involves the iodination of 2-phenylpyrimidine. One common method is the reaction of 2-phenylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form corresponding phenyl derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce phenyl derivatives with various functional groups.
Reduction Reactions: Result in hydrogenated pyrimidine compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The primary mechanism of action of 4-Iodo-2-phenylpyrimidine involves its interaction with molecular targets such as MIF and D-dopachrome tautomerase (DDT). By covalently modifying the N-terminal proline residue of these proteins, the compound inhibits their tautomerase activity, leading to the downregulation of intracellular signaling pathways and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Iodo-6-phenylpyrimidine: Shares a similar structure but with the iodine atom at the 6th position.
2-Phenylpyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 4-Iodo-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit MIF and DDT makes it a valuable compound in medicinal chemistry research, particularly for developing new therapeutic agents for cancer and inflammatory diseases .
Propriétés
Formule moléculaire |
C10H7IN2 |
|---|---|
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
4-iodo-2-phenylpyrimidine |
InChI |
InChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
WTEXKEHNJALAFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


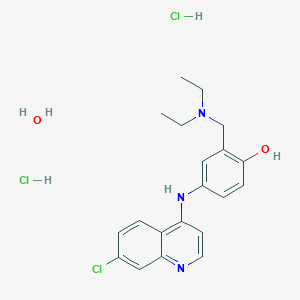
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
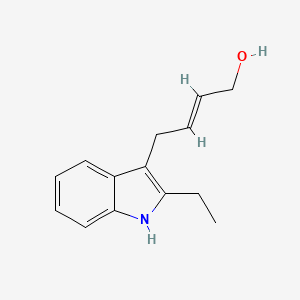
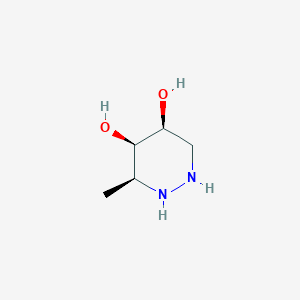
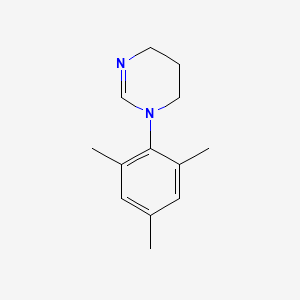
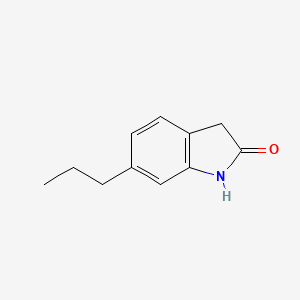
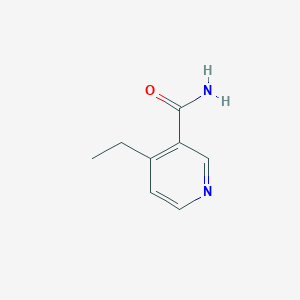
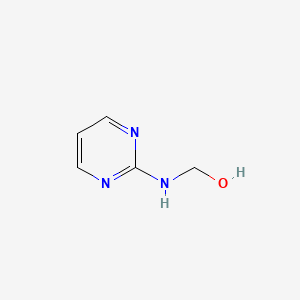
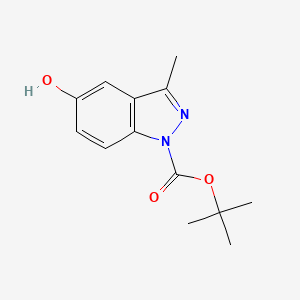
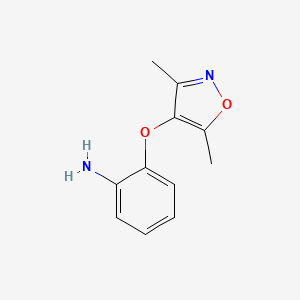
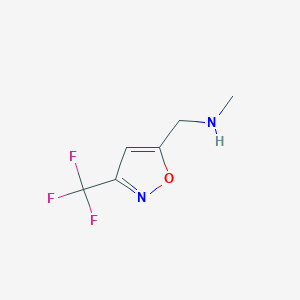
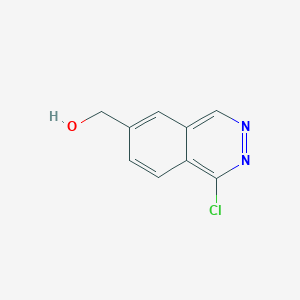

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)
